molecular formula C17H25N3O B11737378 [2-(3-methoxyphenyl)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[2-(3-methoxyphenyl)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11737378
M. Wt: 287.4 g/mol
InChI Key: MBZWOZVXCOZDHJ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, an ethyl chain, and a pyrazolylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methoxyphenylacetic acid with 1-(2-methylpropyl)-1H-pyrazole-4-carboxaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 2-(3-hydroxyphenyl)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine.

    Reduction: Formation of a reduced pyrazole derivative.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol

Uniqueness

Compared to similar compounds, 2-(3-methoxyphenyl)ethyl-1H-pyrazol-4-yl]methyl})amine stands out due to its unique combination of functional groups

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C17H25N3O/c1-14(2)12-20-13-16(11-19-20)10-18-8-7-15-5-4-6-17(9-15)21-3/h4-6,9,11,13-14,18H,7-8,10,12H2,1-3H3

InChI Key

MBZWOZVXCOZDHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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